molecular formula C11H20N2OS B2480417 N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea CAS No. 681253-97-4

N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea

Cat. No. B2480417
CAS RN: 681253-97-4
M. Wt: 228.35
InChI Key: XKFOGPZJONXOKW-UHFFFAOYSA-N
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Description

N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea, also known as BHTU, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. BHTU belongs to the class of thiourea derivatives and has been found to exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer properties.

Mechanism of Action

The exact mechanism of action of N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea is not fully understood. However, it has been suggested that N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea may inhibit the activity of enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea may also interfere with the replication of viral DNA.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea has also been found to modulate the immune system by increasing the production of cytokines and activating immune cells.

Advantages and Limitations for Lab Experiments

N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea also has some limitations. Its mechanism of action is not fully understood, and its toxicity profile has not been extensively studied.

Future Directions

There are several future directions for research on N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea. One potential area of research is the development of N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea-based antifungal and antiviral therapies. Another potential area of research is the use of N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea as an immunomodulatory agent in the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action and toxicity profile of N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea.

Synthesis Methods

N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea can be synthesized by reacting bicyclo[2.2.1]hept-2-ene with thiourea in the presence of a base such as potassium hydroxide. The resulting product can be further purified by recrystallization from a suitable solvent.

Scientific Research Applications

N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been found to exhibit antifungal activity against several fungal species, including Candida albicans and Aspergillus fumigatus. N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea has also been found to have antiviral activity against herpes simplex virus type 1 and type 2.

properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-3-(2-hydroxypropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2OS/c1-7(14)6-12-11(15)13-10-5-8-2-3-9(10)4-8/h7-10,14H,2-6H2,1H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFOGPZJONXOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=S)NC1CC2CCC1C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea

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